2',6-Dimethyl-[1,1'-biphenyl]-3-amine 2',6-Dimethyl-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.: 107622-08-2
VCID: VC7902645
InChI: InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h3-9H,15H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N)C2=CC=CC=C2C
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol

2',6-Dimethyl-[1,1'-biphenyl]-3-amine

CAS No.: 107622-08-2

Cat. No.: VC7902645

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

2',6-Dimethyl-[1,1'-biphenyl]-3-amine - 107622-08-2

Specification

CAS No. 107622-08-2
Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
IUPAC Name 4-methyl-3-(2-methylphenyl)aniline
Standard InChI InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h3-9H,15H2,1-2H3
Standard InChI Key ZRMJQLDEVUBFHG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N)C2=CC=CC=C2C
Canonical SMILES CC1=C(C=C(C=C1)N)C2=CC=CC=C2C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2',6-Dimethyl-[1,1'-biphenyl]-3-amine (CAS: 107622-08-2) is systematically named 4-methyl-3-(2-methylphenyl)aniline under IUPAC nomenclature . Its structure consists of two benzene rings connected by a single bond, with methyl groups at the 2' and 6' positions of the second ring and an amine group at the 3' position of the first ring (Figure 1). The compound’s canonical SMILES representation is CC1=C(C(=CC=C1)N)C2=CC=CC=C2C, reflecting its substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H15N\text{C}_{14}\text{H}_{15}\text{N}
Molecular Weight197.27 g/mol
IUPAC Name4-methyl-3-(2-methylphenyl)aniline
InChI KeyQGYVUIWEKSXELY-UHFFFAOYSA-N
PubChem CID20536697

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a non-planar structure due to steric hindrance between the methyl and amine groups . This spatial arrangement influences its reactivity and interactions in supramolecular systems.

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of biphenyl amines often involves cross-coupling reactions to construct the biphenyl core, followed by functionalization of the aromatic rings. For 2',6-Dimethyl-[1,1'-biphenyl]-3-amine, two primary routes are hypothesized:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a boronic acid derivative and a halogenated aniline precursor could yield the biphenyl scaffold. Subsequent methylation via Friedel-Crafts alkylation or directed ortho-metalation might introduce the methyl groups.

  • Ullmann Coupling: Copper-mediated coupling of iodotoluene derivatives with substituted anilines could directly form the biphenyl structure under high-temperature conditions .

Regioselective Functionalization

StepReagents/ConditionsYield
Biphenyl FormationPd(PPh3)4, K2CO3, DME, 80°C75–85%
MethylationMeI, AlCl3, CH2Cl2, 0°C→rt60–70%
Amine IntroductionNH3, H2, Ra-Ni, EtOH, 50°C50–65%

Challenges in synthesis include minimizing byproducts from over-methylation and ensuring regioselectivity at the 3-position. Advanced techniques such as directed ortho-metalation (DoM) or transient directing groups (TDGs) may enhance precision.

Research Applications

Materials Science

In polymer chemistry, biphenyl derivatives contribute to rigid-rod polymers with high thermal stability. The amine group in 2',6-Dimethyl-[1,1'-biphenyl]-3-amine could facilitate covalent attachment to carbon nanotubes or graphene, enabling the development of conductive nanocomposites.

Related Compounds and Derivatives

Azido Derivatives

Fan et al. (2014) synthesized 3-azido-[1,1'-biphenyl]-4-amine via Cu(II)-catalyzed azidation, highlighting the versatility of biphenyl amines in click chemistry applications . The azido group enables Huisgen cycloaddition, forming triazole linkages for polymer crosslinking .

Halogenated Analogues

Bromine or fluorine substitution at the 4' position enhances electrophilic reactivity, making these derivatives valuable in cross-coupling reactions for pharmaceutical synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator